2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione
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Overview
Description
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an isoindole-1,3-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid: Shares the nitro and trifluoromethyl groups but differs in the core structure.
N-(Trifluoromethylthio)phthalimide: Contains a trifluoromethylthio group instead of a nitro group.
Phthalimide, N-phenyl-: Similar core structure but lacks the nitro and trifluoromethyl groups .
Uniqueness
2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione is unique due to the combination of its nitro, trifluoromethyl, and isoindole-1,3-dione groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
69076-75-1 |
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Molecular Formula |
C15H7F3N2O4 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7F3N2O4/c16-15(17,18)8-5-6-11(12(7-8)20(23)24)19-13(21)9-3-1-2-4-10(9)14(19)22/h1-7H |
InChI Key |
IUNOOJMZOXFDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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